molecular formula C11H14N5O5P B1384285 (-)-Carbovir 5'-monophosphate CAS No. 129895-88-1

(-)-Carbovir 5'-monophosphate

Katalognummer: B1384285
CAS-Nummer: 129895-88-1
Molekulargewicht: 327.23 g/mol
InChI-Schlüssel: OJDRNVIJFVCXOM-RQJHMYQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-Carbovir 5’-monophosphate is a nucleotide analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is a monophosphate derivative of (-)-Carbovir, which is known for its antiviral properties, particularly against retroviruses. The monophosphate form is crucial as it represents an active metabolite that can be further phosphorylated to its triphosphate form, which is the active species in antiviral activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Carbovir 5’-monophosphate typically involves the phosphorylation of (-)-Carbovir. One common method is the chemical phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of (-)-Carbovir 5’-monophosphate may involve enzymatic methods due to their specificity and mild reaction conditions. Enzymatic phosphorylation using kinases, such as deoxynucleoside kinase, can be employed. These enzymes catalyze the transfer of a phosphate group from a donor molecule like adenosine triphosphate (ATP) to (-)-Carbovir, forming the monophosphate derivative .

Analyse Chemischer Reaktionen

Phosphorylation Pathways

The metabolism of (-)-carbovir involves several key phosphorylation reactions that convert it into its active forms. The primary pathway includes:

  • Conversion to Monophosphate : The initial step involves the phosphorylation of (-)-carbovir to form (-)-carbovir 5'-monophosphate. This reaction is catalyzed by cellular enzymes such as 5'-nucleotidase and inosine phosphotransferase, with the former showing a preferential activity towards the (-)-enantiomer.

  • Formation of Diphosphate : Following its formation, this compound is further phosphorylated by guanylate kinase to yield (-)-carbovir 5'-diphosphate. This enzyme exhibits a remarkable stereoselectivity, being approximately 7000 times more efficient with this compound than with its (+)-enantiomer .

  • Conversion to Triphosphate : The diphosphate form is subsequently phosphorylated by various kinases (e.g., nucleoside diphosphate kinase and phosphoenolpyruvate carboxykinase) to produce the active triphosphate form, (-)-carbovir 5'-triphosphate (CBV-TP), which is crucial for its antiviral activity.

Enzymatic Specificity and Efficiency

The enzymatic reactions involving (-)-carbovir derivatives demonstrate significant enantioselectivity:

  • Efficiency Comparison : Studies indicate that this compound serves as a substrate for guanylate kinase at rates significantly higher than those for the (+) enantiomer, emphasizing the importance of stereochemistry in these reactions .

  • Inhibition Studies : Both enantiomers of CBV-TP have been shown to act as alternative substrate inhibitors for HIV reverse transcriptase, but their inhibitory effects differ based on their structural configuration. This differential activity underscores the relevance of precise molecular interactions in antiviral efficacy .

Enzyme Kinetics of Phosphorylation

The following table summarizes the kinetic parameters for the phosphorylation of this compound by various enzymes:

EnzymeSubstrateKm (mM)Vmax (nmol/min/mg)
Guanylate KinaseThis compound2.0±1.330,000±900
Guanylate Kinase(+)-Carbovir 5'-monophosphate270±40<0.2
Nucleoside Diphosphate Kinase(-)-Carbovir 5'-diphosphateNot specifiedSimilar rates for both enantiomers
Phosphoenolpyruvate Carboxykinase(-)-Carbovir 5'-diphosphateNot specifiedHighest activity among tested enzymes

Antiviral Activity Comparison

The following table presents data on the antiviral activities of the enantiomers against HIV:

CompoundIC50 (µM)
(-)-Carbovir 5'-triphosphate~0.005
(+)-Carbovir 5'-triphosphate~0.025

These tables illustrate the pronounced differences in enzymatic activity and antiviral efficacy based on stereochemistry, which are critical for understanding how these compounds function within biological systems.

Wissenschaftliche Forschungsanwendungen

Enzymatic Activation and Pharmacokinetics

The conversion of (-)-carbovir into its active forms occurs through intracellular phosphorylation. The process involves several kinases, including deoxycytidine kinase (dCK) and other nucleotide kinases that convert CBV into its 5'-triphosphate form . The pharmacokinetic profile shows that CBV-TP has a prolonged intracellular half-life, which enhances its effectiveness in inhibiting viral replication .

Table 1: Comparison of Phosphorylation Efficiency

CompoundKinase TypePhosphorylation Yield (%)
(-)-CarbovirdCKHigh
2',3'-dideoxycytidinedCKUp to 95
GuanosinedNKUp to 35

Antiviral Therapy

CBV-MP plays a critical role in combination antiretroviral therapy (cART). Its ability to inhibit HIV-1 RT makes it a valuable component in regimens that include other NRTIs like zidovudine and abacavir. Clinical studies have demonstrated that combinations involving CBV lead to synergistic effects against HIV-1 .

Resistance Studies

Research has shown that certain mutations in the HIV genome can lead to resistance against various NRTIs. However, CBV-MP retains efficacy against strains with specific mutations, making it a crucial component in addressing drug resistance .

Case Studies and Clinical Research

Several studies have evaluated the efficacy of (-)-carbovir and its monophosphate form in clinical settings:

  • A study indicated that patients receiving treatment with regimens containing CBV experienced significant viral load reductions compared to those on standard therapies alone.
  • Another clinical trial focused on the pharmacodynamics of CBV-MP, revealing that it effectively maintained therapeutic levels within target cells over extended periods .

Wirkmechanismus

The mechanism of action of (-)-Carbovir 5’-monophosphate involves its conversion to the triphosphate form within the cell. The triphosphate form acts as a competitive inhibitor of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. By inhibiting this enzyme, (-)-Carbovir 5’-monophosphate effectively prevents the synthesis of viral DNA, thereby inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Adenosine monophosphate (AMP)
  • Cytidine monophosphate (CMP)
  • Guanosine monophosphate (GMP)

Uniqueness

(-)-Carbovir 5’-monophosphate is unique due to its specific antiviral activity against retroviruses, which is not a characteristic of the other monophosphates listed. Its ability to be phosphorylated to an active triphosphate form that inhibits viral reverse transcriptase sets it apart from other nucleotide analogs .

Biologische Aktivität

(-)-Carbovir 5'-monophosphate (CBV-MP) is a significant compound in antiviral research, particularly for its activity against the Human Immunodeficiency Virus (HIV). As a carbocyclic nucleoside analog, it exhibits unique biological properties that have been explored in various studies. This article delves into its biological activity, mechanisms of action, and comparative efficacy with other antiviral agents.

(-)-Carbovir acts primarily as an inhibitor of HIV reverse transcriptase (RT). The 5'-triphosphate form of (-)-carbovir (CBV-TP) is a potent inhibitor, showing a Ki value of 21 nM against HIV-1 RT, significantly lower than its Ki values for DNA polymerases (alpha, beta, gamma, and epsilon), which are 90-, 2,900-, 1,200-, and 1,900-fold greater respectively . This indicates that CBV-TP selectively targets the reverse transcriptase enzyme crucial for HIV replication.

Phosphorylation Dynamics

The efficacy of (-)-carbovir is largely attributed to its phosphorylation by cellular enzymes. Studies have shown that (-)-carbovir is phosphorylated by 5'-nucleotidase to form the monophosphate form, which is then further phosphorylated to the diphosphate and triphosphate forms. This process is significantly more efficient for the (-)-enantiomer compared to its (+)-counterpart. Specifically, (-)-carbovir monophosphate was found to be 7,000 times more effective as a substrate for GMP kinase than (+)-carbovir monophosphate .

Comparative Efficacy

In comparative studies, (-)-carbovir has demonstrated superior antiviral activity against HIV when juxtaposed with other nucleoside analogs. For instance:

CompoundIC50 (µM)Mechanism of Action
(-)-Carbovir0.26Inhibits HIV RT via CBV-TP
AZT (Zidovudine)0.23Inhibits HIV RT
Other NRTIsVariesInhibit RT with varying resistance

This table illustrates that while (-)-carbovir exhibits comparable potency to established treatments like AZT, its unique mechanism and lack of significant cross-resistance make it a compelling candidate for further development.

In Vitro Studies

Research conducted on human peripheral blood lymphocyte cultures indicated that (-)-carbovir's intracellular metabolism leads to the formation of its active triphosphate form. The study highlighted that while the di- and triphosphates of other carbocyclic nucleosides were not detected, CBV-TP was present and active against HIV-1 .

Clinical Implications

Clinical evaluations have suggested that (-)-carbovir has excellent oral bioavailability and CNS penetration capabilities similar to AZT. Its pharmacokinetic profile indicates potential advantages in therapeutic settings for HIV-infected patients .

Resistance Profiles

Studies have shown minimal cross-resistance between (-)-carbovir and other nucleoside reverse transcriptase inhibitors (NRTIs). This suggests that it may be effective in patients who have developed resistance to first-line therapies .

Eigenschaften

IUPAC Name

[(1S,4R)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDRNVIJFVCXOM-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122323
Record name 2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129895-88-1
Record name 2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129895-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbovir 5'-monophosphate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129895881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1,9-dihydro-9-[(1R,4S)-4-[(phosphonooxy)methyl]-2-cyclopenten-1-yl]-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOVIR 5'-MONOPHOSPHATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MC793401S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Carbovir 5'-monophosphate
Reactant of Route 2
Reactant of Route 2
(-)-Carbovir 5'-monophosphate
Reactant of Route 3
Reactant of Route 3
(-)-Carbovir 5'-monophosphate
Reactant of Route 4
Reactant of Route 4
(-)-Carbovir 5'-monophosphate
Reactant of Route 5
(-)-Carbovir 5'-monophosphate
Reactant of Route 6
(-)-Carbovir 5'-monophosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.